N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
This compound is a sulfonamide derivative. Sulfonamides are a class of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the most common method for synthesizing sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .Scientific Research Applications
Enzyme Inhibition
Research indicates that derivatives containing the sulfonamide moiety, akin to the chemical structure , have been investigated for their inhibitory activity against various enzymes. For example, sulfonamides with benzodioxane and acetamide moieties have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, suggesting their potential in managing diseases related to enzyme malfunction or overactivity (Abbasi et al., 2019).
Antimicrobial Activity
Sulfonamide antibiotics, including structurally related compounds, play a crucial role in human and veterinary medicine due to their broad application range. Studies on the microbial degradation of sulfonamides have revealed unusual pathways, highlighting the environmental persistence of these compounds and their potential in fostering antibiotic resistance (Ricken et al., 2013).
Synthesis of Novel Compounds
The synthesis of new compounds with potential therapeutic applications is a significant area of research. For instance, the creation of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety has been explored, with these derivatives undergoing screening for activities against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, as well as for antibacterial properties. This research underscores the versatility of sulfonamide derivatives in developing new therapeutic agents (Irshad et al., 2016).
properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S/c1-2-26-14-5-3-13(4-6-14)23-18(20-21-22-23)12-19-29(24,25)15-7-8-16-17(11-15)28-10-9-27-16/h3-8,11,19H,2,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUUVVSEIDVGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
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